![molecular formula C17H16ClFN2O3S B2944569 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide CAS No. 946338-74-5](/img/structure/B2944569.png)
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide is a chemical compound that has attracted significant attention from researchers due to its potential for use in various scientific studies. This molecule is a member of the thiazolidinone family and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine
A study conducted by Desai, Rajpara, and Joshi (2013) explored the synthesis of 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group as starting compounds. These compounds were synthesized via Knoevenagel condensation with aromatic aldehydes, forming N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides. Their antimicrobial screening against various bacterial and fungal strains highlighted the significance of the fluorine atom at the 4th position for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis and Antimicrobial Screening of Thiazolidin-4-One Derivatives
Another study by Desai, Rajpara, and Joshi (2013) discussed the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against various fungal strains. The research suggests these thiazole derivatives could offer therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Biological Activity of N-(5-Benzylidene-4-Oxo-2-Substituted Phenylthiazolidin-3-Yl)-5-((1, 3-Dioxoisoindolin-2-Yl) Methyl)-2-Hydroxybenzamide
Patel and Dhameliya (2010) investigated the condensation of 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide with aromatic aldehydes, leading to the synthesis of corresponding N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2- hydroxybenzamide. These compounds showed promising antibacterial and antifungal activities, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).
Mechanism of Action
The compound also contains a fluorobenzamide moiety. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry .
In terms of environmental factors, the stability and efficacy of the compound could be influenced by factors such as pH, temperature, and the presence of other substances that could interact with it .
properties
IUPAC Name |
2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-11-6-7-12(21-8-3-9-25(21,23)24)10-15(11)20-17(22)16-13(18)4-2-5-14(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBWMFMKFNUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide |
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